molecular formula C6H3BrClN3 B3306857 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-31-2

5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3306857
CAS No.: 929617-31-2
M. Wt: 232.46 g/mol
InChI Key: DLSRNINJBNNCRD-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Frameworks in Chemical Sciences

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of immense importance in chemical sciences. jocpr.com Their unique structures and properties make them indispensable in medicinal chemistry, materials science, and agrochemicals. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces dipoles, hydrogen bonding capabilities, and specific reactive sites, which are crucial for biological activity and material properties. A significant number of pharmaceuticals owe their therapeutic effects to the presence of a heterocyclic core.

The Pyrazolo[3,4-c]pyridine Nucleus: Structural Characteristics and Research Prominence

The pyrazolo[3,4-c]pyridine nucleus is a bicyclic heterocyclic system formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. guidechem.com This scaffold is of particular interest to researchers due to its structural resemblance to purine (B94841) bases, which are fundamental components of DNA and RNA. This similarity allows pyrazolo[3,4-c]pyridine derivatives to interact with a wide range of biological targets, such as protein kinases, making them attractive candidates for drug discovery programs. rsc.org The arrangement of nitrogen atoms in the scaffold provides opportunities for diverse chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties.

Halogenated Pyrazolo[3,4-c]pyridine Derivatives as Strategic Research Targets

The introduction of halogen atoms onto the pyrazolo[3,4-c]pyridine scaffold is a key strategy in medicinal chemistry. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, halogen atoms, particularly bromine and chlorine, serve as versatile synthetic handles for the introduction of further chemical diversity through various cross-coupling reactions. This makes halogenated pyrazolo[3,4-c]pyridines highly valuable as intermediates in the synthesis of complex molecular libraries for screening against biological targets.

Overview of Research Trajectories for 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests clear and significant research trajectories. The presence of two distinct halogen atoms at the 3- and 5-positions of the pyrazolo[3,4-c]pyridine core makes it a highly strategic building block for chemical synthesis, particularly in the realm of fragment-based drug discovery.

The differential reactivity of the C-Cl and C-Br bonds allows for selective and sequential functionalization. This means that chemists can choose to react one halogen while leaving the other intact for a subsequent transformation. This level of control is highly desirable in the construction of complex molecules with precisely defined three-dimensional structures.

Key research trajectories for this compound would likely involve:

Selective Cross-Coupling Reactions: Utilizing the different reactivities of the chloro and bromo substituents to perform sequential Suzuki-Miyaura, Buchwald-Hartwig amination, or other palladium-catalyzed cross-coupling reactions. This would allow for the controlled introduction of a wide variety of substituents at both the 3- and 5-positions.

Fragment Elaboration: In fragment-based drug discovery, this compound can serve as a core fragment that binds to a biological target. The bromine and chlorine atoms would then act as vectors for growing the fragment into a more potent lead compound by adding new chemical moieties that can form additional interactions with the target protein.

Synthesis of Kinase Inhibitors: Given the prevalence of the pyrazolo[3,4-b]pyridine scaffold in kinase inhibitors, it is highly probable that this compound would be explored as a key intermediate in the synthesis of novel kinase inhibitors. nih.gov The ability to functionalize both the 3- and 5-positions would be crucial for targeting the ATP-binding site of various kinases.

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
CAS Number 245325-30-8
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSRNINJBNNCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742633
Record name 5-Bromo-3-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929617-31-2
Record name 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929617-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Computational Studies on 5 Bromo 3 Chloro 1h Pyrazolo 3,4 C Pyridine

Investigation of Tautomerism and Isomerism

The presence of a pyrazole (B372694) ring in the 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine structure introduces the possibility of annular tautomerism, specifically involving the N1-H and N2-H forms. The determination of the predominant tautomer is essential for a precise understanding of its chemical reactivity and biological interactions.

NMR Studies on N1-H and N2-H Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. For pyrazolo[3,4-c]pyridine derivatives, the analysis of 1H, 13C, and 15N NMR chemical shifts, as well as 1H–13C and 1H–15N coupling constants, provides definitive evidence for the predominant tautomeric form.

Table 1: Representative 1H NMR Chemical Shifts for the Predominant N1-H Tautomer of a 5-Substituted Pyrazolo[3,4-c]pyridine Analog

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-48.10d5.5
H-67.50d5.5
NH13.50br s-

Note: Data is representative of a 5-substituted pyrazolo[3,4-c]pyridine and serves as an illustrative example. Actual values for this compound may vary.

Computational Assessment of Tautomeric Stability

Quantum-chemical calculations provide a theoretical framework for understanding the relative stabilities of tautomers. For pyrazole systems, computational studies have consistently shown that the N1-H tautomer is energetically favored over the N2-H form. nih.gov

Calculations performed on related pyrazolo[3,4-b]pyridines using the AM1 method indicated a significant energy difference between the 1H- and 2H-tautomers, with the 1H-tautomer being more stable by approximately 9 kcal/mol. nih.gov Similar computational studies on 5-substituted pyrazolo[3,4-c]pyridines have corroborated these findings, showing the N1-H tautomer to be the more stable form. nih.gov These theoretical results are in excellent agreement with the experimental data obtained from NMR spectroscopy. nih.gov

Table 2: Calculated Relative Energies of N1-H and N2-H Tautomers of a Pyrazolopyridine Analog

TautomerRelative Energy (kcal/mol)
N1-H0.00
N2-H+8.95

Note: Data is based on computational studies of analogous pyrazolopyridine systems and illustrates the general trend in tautomeric stability.

Quantum-Chemical Calculations and Molecular Modeling

Computational chemistry offers deep insights into the molecular structure, reactivity, and electronic properties of this compound. These methods complement experimental data and aid in the prediction of its chemical behavior.

Prediction of Reactive Sites and Electron Density Maps

The electron density distribution within the this compound molecule dictates its reactivity towards electrophilic and nucleophilic reagents. The pyrazole portion of the molecule is generally electron-rich, while the pyridine (B92270) ring is electron-deficient. biorxiv.org

Recent synthetic studies on 5-halo-1H-pyrazolo[3,4-c]pyridines have demonstrated selective functionalization at various positions, providing experimental evidence for the predicted reactive sites. For instance, selective metalation can occur at the C-7 position, allowing for the introduction of various electrophiles. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, have been successfully employed at the C-5 position. rsc.org These experimental findings align with the expected electronic properties of the pyrazolo[3,4-c]pyridine scaffold.

Calculation of Chemical Shieldings and Spin-Spin Couplings

Quantum-chemical calculations of NMR parameters, such as chemical shieldings and spin-spin coupling constants, are invaluable for confirming structural assignments. For 5-substituted pyrazolo[3,4-c]pyridine derivatives, these calculations have been shown to be in good agreement with experimental NMR data, supporting the identification of the predominant N1-H tautomer. nih.gov

The calculated chemical shifts for protons and carbons in the pyrazolo[3,4-c]pyridine core are sensitive to the tautomeric form and the nature of the substituents. By comparing the calculated values for the N1-H and N2-H tautomers with the experimental spectrum, a definitive assignment can be made. nih.gov

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Pyrazolo[3,4-c]pyridine Analog

CarbonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) - N1-H Tautomer
C-3145.2144.8
C-3a118.9119.5
C-4148.5148.1
C-6115.3115.9
C-7a140.1140.7

Note: Data is representative of a 5-substituted pyrazolo[3,4-c]pyridine and illustrates the correlation between experimental and calculated values.

Conformational Analysis and Energetic Profiles

While the pyrazolo[3,4-c]pyridine core is a rigid bicyclic system, conformational flexibility can arise from the rotation of substituents. Conformational analysis, through computational methods, can determine the preferred spatial arrangement of these substituents and the energy barriers between different conformations.

For substituted pyrazolopyrimidine derivatives, which are structurally related to pyrazolo[3,4-c]pyridines, conformational studies have been conducted to understand the spatial arrangement of substituents and its influence on biological activity. nih.gov These studies involve rotating flexible bonds and calculating the energy of the resulting conformers to identify the most stable, low-energy structures. Such analyses are crucial in drug design for understanding how a molecule might interact with a biological target. nih.gov For this compound, a conformational analysis would primarily focus on the energetic profile of any potential, albeit unlikely, out-of-plane distortions of the ring system.

Role of 5 Bromo 3 Chloro 1h Pyrazolo 3,4 C Pyridine As a Chemical Synthon in Advanced Materials and Probe Development

Utilization in the Synthesis of Functionalized Organic Materials

The utility of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold as a synthon is demonstrated by the ability to selectively modify several positions on the molecule. rsc.org Researchers have developed methods to introduce a variety of functional groups at the N-1, N-2, C-3, C-5, and C-7 positions, effectively allowing the molecule to be elaborated along multiple "growth-vectors". rsc.org This controlled, stepwise modification is crucial for building complex organic materials where specific properties are derived from the precise arrangement of different chemical moieties.

The synthetic strategies include:

N-1 and N-2 positions: These can be selectively functionalized through protection-group chemistry and N-alkylation reactions. rsc.org For instance, mesylation has been shown to selectively protect the N-1 position. rsc.org

C-3 position: This site can be functionalized using tandem borylation and Suzuki–Miyaura cross-coupling reactions. rsc.org

C-5 position: The halogen at this position (such as bromine) is amenable to substitution via palladium-catalyzed Buchwald–Hartwig amination. rsc.org

C-7 position: This carbon can be functionalized through selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or by transmetalation and subsequent Negishi cross-coupling. rsc.org

This multi-faceted reactivity allows chemists to use the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold as a central hub from which to build out complex, functionalized organic molecules. By choosing the appropriate sequence of reactions, a diverse library of derivatives can be generated from a single core structure.

Table 1: Selective Functionalization Reactions of the 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffold

PositionReaction TypeReagents/ConditionsPurpose
N-1 Protection GroupMesyl chloride (MsCl)Selective protection to direct subsequent reactions. rsc.org
N-1 / N-2 N-AlkylationAlkyl halidesIntroduction of alkyl substituents. rsc.org
C-3 Suzuki–Miyaura CouplingTandem borylation followed by Pd-catalyzed cross-couplingIntroduction of aryl or vinyl substituents. rsc.org
C-5 Buchwald–Hartwig AminationPd-catalysisIntroduction of nitrogen-based functional groups. rsc.org
C-7 Metalation-SubstitutionTMPMgCl·LiCl followed by electrophilesIntroduction of various electrophilic groups. rsc.org
C-7 Negishi CouplingTransmetalation to ZnCl₂ followed by Pd-catalyzed cross-couplingIntroduction of carbon-based substituents. rsc.org

Development of Chemical Probes for Biological Research

A chemical probe is a molecule used to study and manipulate biological systems. The development of effective probes requires a molecular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores), affinity tags, or photo-cross-linking agents. The demonstrated synthetic tractability of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold makes it an excellent candidate for this purpose. rsc.org

The various vectorial functionalization strategies—such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings—provide the necessary chemical handles to attach these specialized moieties without altering the core's primary binding characteristics. rsc.org For example, a fluorescent dye could be appended at the C-7 position via a Negishi coupling, while the C-5 position could be modified to enhance cell permeability through a Buchwald-Hartwig amination. This allows for the rational design of sophisticated tools for chemical biology, enabling researchers to visualize, isolate, and identify the biological partners of ligands derived from this scaffold.

Applications in Fragment-Based Ligand Design Beyond Traditional Medicinal Chemistry

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) and then growing or linking them to create more potent and selective ligands. rsc.orgnih.gov Heterocyclic compounds like 5-halo-1H-pyrazolo[3,4-c]pyridine are considered highly attractive starting points for FBDD. rsc.org

The value of this scaffold in fragment-based design stems from several key features:

Structural Motif: Its similarity to the purine (B94841) structure makes it predisposed to fit into binding pockets designed for purine-based biological compounds. rsc.org

Multiple Growth Vectors: As detailed previously, the scaffold can be elaborated in multiple, distinct directions. rsc.org This is a critical advantage in fragment-based design, where an initial, weakly binding fragment hit must be systematically built upon to improve its affinity and selectivity for a target protein. rsc.org The ability to explore chemical space in a controlled manner from various points on the core structure accelerates the optimization process. rsc.org

While FBDD is a cornerstone of modern drug discovery, its principles are increasingly applied in other areas. The ability to build complex molecular architectures with tailored properties from a versatile, well-understood fragment is valuable in fields like materials science for the development of novel sensors or organic electronics. The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, with its demonstrated synthetic versatility, represents a powerful tool for such explorations, allowing for the systematic evolution of a simple fragment into a highly functionalized molecule designed for a specific purpose beyond traditional therapeutic applications. rsc.org

Q & A

Q. What are the established synthetic routes for 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine?

The compound is synthesized via sequential functionalization of the pyrazolo[3,4-c]pyridine scaffold. A key method involves halogenation using NaNO₂ in acetic anhydride (Ac₂O) and dichloroethane (DCE) at elevated temperatures (rt–90°C), followed by bromination or chlorination steps . Alternative approaches include ring-closing reactions starting from substituted pyridinecarboxaldehydes, as demonstrated in similar pyrazolopyridine syntheses .

Q. What characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and liquid chromatography-mass spectrometry (LCMS) are essential. For example, ¹H NMR in DMSO-d₆ can confirm substituent positions (e.g., aromatic protons at δ 8.8–9.0 ppm for pyridine rings), while LCMS validates molecular weight and purity . X-ray crystallography is recommended for resolving ambiguities in regiochemistry .

Q. What are the primary research applications of this compound?

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., tropomyosin receptor kinase (TRK) inhibitors) via Suzuki-Miyaura cross-coupling reactions . It is also used in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura derivatization of this compound?

Optimization involves:

  • Catalyst selection : Pd₂(dba)₃ with XPhos ligand enhances coupling efficiency for aryl boronic acids .
  • Base choice : Cs₂CO₃ improves yields compared to K₂CO₃ in polar aprotic solvents like DMF .
  • Temperature control : Reactions at 100°C for 12–16 hours balance conversion and side-product formation .
  • Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) effectively isolates derivatives .

Q. How do the positions of bromo and chloro substituents influence reactivity and biological activity?

  • Reactivity : The bromine at position 5 acts as a superior leaving group for cross-coupling, while the chlorine at position 3 stabilizes the aromatic system via electron-withdrawing effects, directing electrophilic substitutions to specific sites .
  • Biological activity : Substitutions at these positions modulate interactions with kinase ATP-binding pockets. For example, bulkier groups at position 5 reduce steric hindrance in TRK inhibitors, enhancing potency .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line specificity) or solvent effects. Mitigation strategies include:

  • Standardized assays : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition studies .
  • Solvent controls : DMSO concentrations >1% can artifactually inhibit cellular pathways; limit to ≤0.1% .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. What safety protocols are critical for handling this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/dermal contact. Avoid heat/sparks due to potential decomposition .
  • Waste disposal : Neutralize with 10% aqueous NaHSO₃ before incineration .

Methodological Considerations

  • Data Analysis : Use software like MOE (Molecular Operating Environment) for docking studies to correlate substituent effects with activity .
  • Regiochemical Confirmation : Employ NOESY NMR or crystallography to resolve ambiguities in substitution patterns .
  • Scale-Up Challenges : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in large-scale syntheses to improve sustainability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

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